molecular formula C35H64O B13857050 (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one

(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one

Katalognummer: B13857050
Molekulargewicht: 500.9 g/mol
InChI-Schlüssel: CVJJEMUYOLEAQD-LTEAFHAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one is a long-chain unsaturated ketone with a unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one typically involves the use of long-chain fatty acid esters as starting materials. One common method involves the reaction of methyl α-linolenate with sodium hydride in xylene at elevated temperatures (150°C) for several hours . This reaction results in the formation of the desired trienone compound through a series of dehydrogenation and isomerization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the trienone to corresponding alcohols or alkanes.

    Substitution: The double bonds in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce saturated hydrocarbons or alcohols.

Wissenschaftliche Forschungsanwendungen

(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ketone group enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double bonds and its long carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C35H64O

Molekulargewicht

500.9 g/mol

IUPAC-Name

(6Z,9Z,26Z)-pentatriaconta-6,9,26-trien-18-one

InChI

InChI=1S/C35H64O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20H,3-10,12,14-16,21-34H2,1-2H3/b13-11-,19-17-,20-18-

InChI-Schlüssel

CVJJEMUYOLEAQD-LTEAFHAISA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCC=CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.